

indeno[2,1-b]indole electron-rich regions

charge-transfer interactions

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Compound Focus: Indeno[2,1-b]indole

CAS No.: 206-72-4

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Structural Foundation and Electron-Rich Regions

The electron-rich character of **indeno[2,1-b]indole** stems from its fused, planar bicyclic system comprising an **indole (benzopyrrole) unit** and an **indene (benzocyclopentadiene) unit** [1].

The table below summarizes the core structural features that contribute to its electron-density distribution.

Feature	Description	Role in Electron-Richness
Molecular Formula	C ₁₅ H ₉ N [1]	Defines the conjugated carbon-nitrogen backbone.
Indole Nitrogen	Nitrogen atom in the pyrrole ring [1]	Introduces a region of high electron density, crucial for electron donation.
Extended π -System	Planar, fused aromatic configuration [1]	Allows for electron delocalization across the entire molecule, creating an extended electron cloud.
Key Spectroscopic Data	Aromatic protons: NMR signals at δ 7.2–8.5 ppm; Molecular ion peak at m/z 203.1 [1]	Experimentally confirms the aromatic and conjugated nature of the system.

The rigidity and extensive π -conjugation not only contribute to high thermal stability but are also the foundation for its charge-transfer properties [1]. In dyes, this expanded conjugated system is beneficial for electron delocalization and light absorption [2].

Mechanisms and Quantitative Analysis of Charge Transfer

Charge-transfer (CT) interactions occur when electrons move from an electron-rich donor to an electron-poor acceptor. In **indeno[2,1-b]indole**, this process is intrinsic to its function.



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Diagram of the charge transfer process from the donor indenoindole core to an acceptor molecule.

The following experimental and computational data quantify these interactions across different applications.

Application / Context	Key Quantitative Data / Metric	Experimental/Computational Method
CK2 Inhibition (Medicinal Chemistry)	IC ₅₀ = 0.11 μM for most active derivatives (e.g., 4h , 4w); Binds ATP-binding pocket [3].	In vitro enzymatic assays; QSAR modeling [3].
Organic Electronics (OSCs/DSSCs)	High electron affinity (E_A) = -3.1 eV ; Balanced charge mobility ($\mu_h = 0.12 \text{ cm}^2/\text{V}\cdot\text{s}$) [1].	Cyclic Voltammetry (CV); DFT/TD-DFT calculations [1] [4].
Charge Transfer Integral Calculation	Electronic coupling (V) calculated via: $V = (\mathbf{J} - \mathbf{S}(\mathbf{e}_1 + \mathbf{e}_2)/2) / (1 - \mathbf{S}^2)$ [5].	DFT with TRANSFERINTEGRALS or ELECTRONTRANSFER keys in ADF software [5].

Experimental & Computational Protocols

Protocol 1: Evaluating CK2 Inhibitory Activity (IC₅₀)

- **Compound Preparation:** Synthesize indeno[1,2-b]indole derivatives, often via routes like Friedel-Crafts alkylation or photo-Nazarov cyclization [1].
- **Enzymatic Assay:** Use recombinant human CK2 holoenzyme. The assay measures the inhibition of phosphorylation of a specific substrate.
- **Data Analysis:** Determine the compound concentration that inhibits 50% of CK2 activity (IC₅₀ value). Data for indenoindoles is typically in the nanomolar range [3].

Protocol 2: Calculating Charge Transfer Integrals for Mobility

This protocol uses quantum chemical software (e.g., ADF) to model charge hopping [5].

- **Geometry Optimization:** Optimize the structure of the **indeno[2,1-b]indole**-based molecule or dimer.
- **Fragment Definition:** Treat the molecule or adjacent molecules in a dimer as separate fragments.
- **Calculation Execution:** Use the TRANSFERINTEGRALS keyword with symmetry turned off (NOSYM). Input the fragment calculation files.
- **Output Analysis:** The calculation returns site energies (e_1 , e_2), the charge transfer integral (J), overlap integral (S), and the final effective electronic coupling (V), which predicts charge carrier mobility [5].

Protocol 3: Optoelectronic Property Screening with DFT/TD-DFT

- **Molecular Optimization:** Optimize the dye or acceptor molecule at a level like **B3LYP/6-31G(d,p)** [4].
- **Property Calculation:**
 - Run TD-DFT in a solvent (e.g., dichloromethane) to obtain UV-Vis spectra (λ_{\max}) and excitation energies [4].
 - Perform FMO analysis to visualize HOMO/LUMO distribution and calculate the H-L bandgap (E_g).
 - Calculate the Light-Harvesting Efficiency (LHE) [6].
- **Data Validation:** Compare theoretical λ_{\max} with experimental values to validate the computational method [4].

Application-Oriented Design Insights

- **Medicinal Chemistry:** Introduce specific substituents to enhance binding to target proteins. For CK2 inhibition, derivatives like **5-isopropyl-1-methyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione** show high potency [3].
- **Organic Photovoltaics (OSCs):** Incorporate indeno[1,2-b]indole as an **electron-rich central core** in non-fullerene acceptors. Modifying the end-capped units with strong electron-withdrawing groups can reduce the bandgap and red-shift absorption, improving power conversion efficiency (PCE) [4].
- **Dye-Sensitized Solar Cells (DSSCs):** Utilize indeno[1,2-b]indole as a **strong donor** in a D- π -A structure. The choice of acceptor (e.g., cyanoacrylic acid, rhodanine-3-acetic acid) and π -bridge (e.g., benzene, thiophene) significantly impacts voltage and efficiency [2] [7].

The electron-rich **indeno[2,1-b]indole** scaffold's value lies in its tunability; its electronic and binding properties can be precisely modified through synthetic strategy for targeted applications.

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